[2-amino-2-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride
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Overview
Description
[2-amino-2-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride: is a chemical compound with the molecular formula C9H16ClN3. It is a derivative of pyridine, featuring an amino group and a dimethylamine group attached to the ethyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-2-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and dimethylamine.
Reaction: The pyridine-3-carboxaldehyde undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is then purified through crystallization or other suitable methods to obtain the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Systems: Using automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
[2-amino-2-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
[2-amino-2-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-amino-2-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, such as neurotransmitter synthesis or signal transduction.
Comparison with Similar Compounds
[2-amino-2-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride: can be compared with other similar compounds:
[2-amino-2-(pyridin-4-yl)ethyl]dimethylamine trihydrochloride: Similar structure but with the amino group at the 4-position of the pyridine ring.
[2-amino-2-(pyridin-2-yl)ethyl]dimethylamine trihydrochloride: The amino group is at the 2-position, leading to different chemical properties.
[2-amino-2-(pyridin-3-yl)ethyl]methylamine trihydrochloride: Lacks one methyl group, affecting its reactivity and applications.
Uniqueness
The unique positioning of the amino and dimethylamine groups in This compound provides distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2648944-85-6 |
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Molecular Formula |
C9H18Cl3N3 |
Molecular Weight |
274.6 |
Purity |
0 |
Origin of Product |
United States |
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